2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)propylamino]isoindoline-1,3-dione
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Overview
Description
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of dicarboximides This compound is characterized by the presence of an isoindole-1,3-dione core structure substituted with a 2,6-dioxopiperidin-3-yl group and a 2-(methylamino)propyl group
Preparation Methods
The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One common method involves the reaction of isoindole-1,3-dione with 2,6-dioxopiperidine in the presence of a suitable catalyst. The reaction conditions typically include elevated temperatures and controlled pH levels to ensure the desired product is obtained. Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity of the compound .
Chemical Reactions Analysis
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into its constituent parts.
Scientific Research Applications
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of TNF-α, a cytokine involved in inflammatory processes. By binding to TNF-α, the compound prevents its interaction with its receptors, thereby reducing inflammation and related symptoms .
Comparison with Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other similar compounds, such as:
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar core structure but differs in the substitution pattern, leading to different chemical and biological properties.
2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: Another related compound with a different substitution pattern, which affects its reactivity and applications.
The uniqueness of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)propyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H20N4O4 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-5-[2-(methylamino)propylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C17H20N4O4/c1-9(18-2)8-19-10-3-4-11-12(7-10)17(25)21(16(11)24)13-5-6-14(22)20-15(13)23/h3-4,7,9,13,18-19H,5-6,8H2,1-2H3,(H,20,22,23) |
InChI Key |
CJUSSQGCOSSYMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O)NC |
Origin of Product |
United States |
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